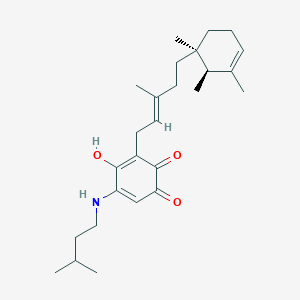![molecular formula C46H90NO8P B1263411 1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (11Z)-eicosenoyl respectively. It derives from an octadecanoic acid and an (11Z)-icos-11-enoic acid.
Scientific Research Applications
Interaction with Ion Channels
- SK3/KCa2.3 Potassium Channel as a Target : The compound has been hypothesized to interact with plasma membrane ion channels, specifically the SK3/KCa2.3 potassium channel, and modulate their function, showcasing its potential in cancer therapy research (Potier et al., 2011).
Physical and Chemical Properties
- Critical Micellar Concentration Studies : Studies have investigated the critical micellar concentration of similar compounds, which is important for understanding their behavior in biological systems (Kramp et al., 1984).
Absorption and Pharmacokinetics
- Intestinal Absorption Rate : The compound's analogs have been studied for their absorption rates in the intestine, shedding light on their pharmacokinetic properties (Boucrot et al., 1997).
Molecular Organization and Structure
- Magic-Angle Spinning NMR Studies : Research using magic-angle spinning NMR has provided insights into the molecular organization of multibilayers formed by similar phospholipids (Halladay et al., 1990).
Lipid-Linked Desaturation and Acylation
- Desaturation and Acylation in Plant Membranes : Isomeric analogs of the compound have been used to study lipid-linked desaturation and acylation in plant microsomal membranes, enhancing our understanding of plant lipid biochemistry (Sperling & Heinz, 1993).
Interaction with Exocrine Secretory Glands
- Effects on Exocrine Secretory Glands : Research on analogs of this compound has shown significant stimulation of amylase release in exocrine secretory glands, pointing to potential therapeutic applications (Söling et al., 1984).
High-Temperature Behavior
- Behavior in High-Temperature Water : Studies on similar phospholipids in high-temperature water have provided insights into their stability and decomposition pathways, which are crucial for understanding their behavior in extreme environments (Changi et al., 2012).
Chain Packing and Molecular Motion
- Hydrocarbon Chain Packing in Bilayers : Research on the synthesis of isomers and their impact on hydrocarbon chain packing in bilayers contributes to our understanding of membrane biophysics (Barton & Gunstone, 1975).
properties
Product Name |
1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C46H90NO8P |
Molecular Weight |
816.2 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-icos-11-enoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h20,22,44H,6-19,21,23-43H2,1-5H3/b22-20-/t44-/m1/s1 |
InChI Key |
PDGHHNMEFVJAAM-UQBBPPAYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




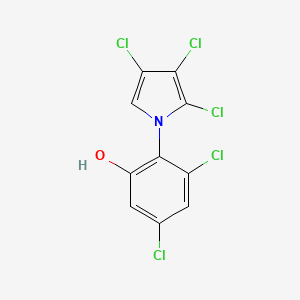
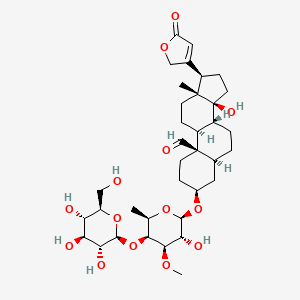
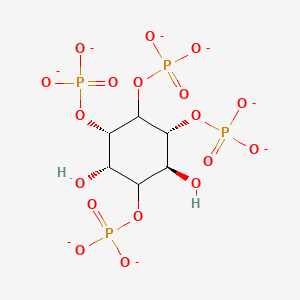
![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
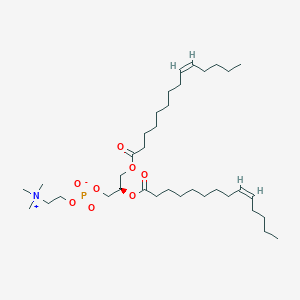
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
![2-[3-(4-Morpholinyl)propylamino]-9-xanthenone](/img/structure/B1263341.png)
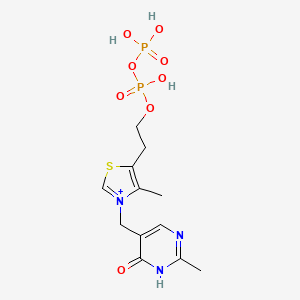
![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)

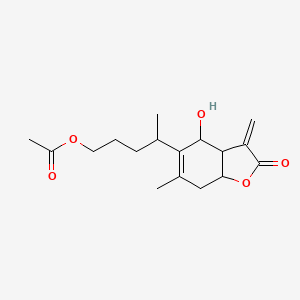
![N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1263351.png)
